molecular formula C13H17FO B7845614 Cyclohexyl (3-fluorophenyl)methanol

Cyclohexyl (3-fluorophenyl)methanol

Cat. No.: B7845614
M. Wt: 208.27 g/mol
InChI Key: GDLYBKPOIMOVGV-UHFFFAOYSA-N
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Description

Cyclohexyl (3-fluorophenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-fluorophenyl ring, with a hydroxyl group (-OH) attached to the carbon atom linking these two groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of 3-fluorobenzaldehyde with cyclohexylmagnesium bromide, followed by hydrolysis to yield this compound.

  • Reduction of Ketones: Another method involves the reduction of 3-fluorobenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclohexyl (3-fluorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the hydroxyl group to a methylene group, resulting in cyclohexyl (3-fluorophenyl)methane.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: NaBH4, LiAlH4, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Cyclohexyl (3-fluorophenyl)carboxylic acid (from oxidation).

  • Cyclohexyl (3-fluorophenyl)methane (from reduction).

  • Various substituted cyclohexyl (3-fluorophenyl) derivatives (from substitution).

Scientific Research Applications

Cyclohexyl (3-fluorophenyl)methanol is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexyl (3-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Cyclohexyl (3-fluorophenyl)methanol is similar to other fluorinated phenylmethanol derivatives, such as:

  • Cyclohexyl (2-fluorophenyl)methanol

  • Cyclohexyl (4-fluorophenyl)methanol

  • Cyclohexyl (3-chlorophenyl)methanol

Uniqueness: this compound is unique due to the specific position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

cyclohexyl-(3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLYBKPOIMOVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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